N-[(3-acetylphenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[(3-acetylphenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an acetylphenyl group, a carbamothioyl group, and a methylphenoxyacetamide group.
Preparation Methods
The synthesis of N-[(3-acetylphenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 3-acetylphenyl isothiocyanate with 2-(4-methylphenoxy)acetic acid in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[(3-acetylphenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(3-acetylphenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, resulting in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
N-[(3-acetylphenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide can be compared with similar compounds such as:
N-(4-acetylphenyl)acetamide: This compound has a similar acetylphenyl group but lacks the carbamothioyl and methylphenoxyacetamide groups.
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chloro-2-methylphenoxy)acetamide: This compound has a similar structure but includes a chloro group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-6-8-16(9-7-12)23-11-17(22)20-18(24)19-15-5-3-4-14(10-15)13(2)21/h3-10H,11H2,1-2H3,(H2,19,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAUQBYMVFDWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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